
Tridecyl phosphate, 2-ethylhexylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecyl phosphate, 2-ethylhexylamine salt: is a chemical compound with the molecular formula C21H48NO4P . It is a type of surfactant, which means it has the ability to reduce surface tension between two liquids or a liquid and a solid. This compound is commonly used in various industrial applications due to its excellent emulsifying, dispersing, and wetting properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of tridecyl alcohol with phosphoric acid, followed by the reaction with 2-ethylhexylamine.
Phosphate Ester Formation: Another method involves the formation of a phosphate ester intermediate, which is then reacted with 2-ethylhexylamine to produce the desired compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process, where the reactants are mixed in a reactor, heated, and stirred until the reaction is complete.
Continuous Process: Some manufacturers may use a continuous process, where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for higher production rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: Tridecyl phosphate, 2-ethylhexylamine salt is used as an emulsifier and dispersant in chemical formulations. Biology: It is used in biological research for studying cell membrane interactions and as a component in cell culture media. Medicine: The compound is used in pharmaceutical formulations to improve the solubility and bioavailability of drugs. Industry: It is widely used in the production of personal care products, cleaning agents, and agricultural chemicals due to its surfactant properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to reduce surface tension. It interacts with cell membranes and other biological surfaces, altering their properties and facilitating processes such as emulsification and dispersion. The molecular targets and pathways involved include interactions with lipid bilayers and protein surfaces.
Comparison with Similar Compounds
Cetyl Phosphate, 2-ethylhexylamine salt: Similar in structure and function, but with a shorter alkyl chain.
Lauryl Phosphate, 2-ethylhexylamine salt: Another surfactant with a shorter alkyl chain compared to tridecyl phosphate.
Myristyl Phosphate, 2-ethylhexylamine salt: Similar surfactant properties but with a different alkyl chain length.
Uniqueness: Tridecyl phosphate, 2-ethylhexylamine salt is unique due to its longer alkyl chain, which provides superior emulsifying and dispersing properties compared to shorter-chain analogs.
Properties
CAS No. |
15567-30-3 |
|---|---|
Molecular Formula |
C21H48NO4P |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
2-ethylhexan-1-amine;tridecyl dihydrogen phosphate |
InChI |
InChI=1S/C13H29O4P.C8H19N/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;1-3-5-6-8(4-2)7-9/h2-13H2,1H3,(H2,14,15,16);8H,3-7,9H2,1-2H3 |
InChI Key |
UBOHAECVUOFAKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOP(=O)(O)O.CCCCC(CC)CN |
Related CAS |
17701-04-1 15567-30-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



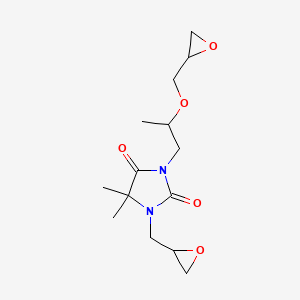
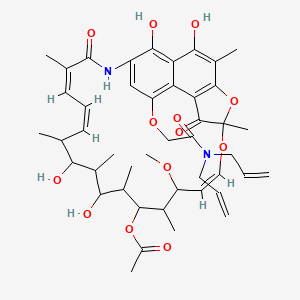
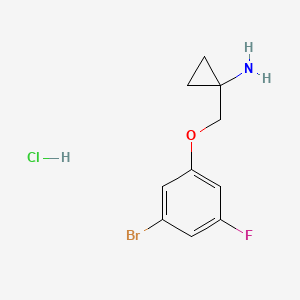
![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-diphenylthiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B15341611.png)
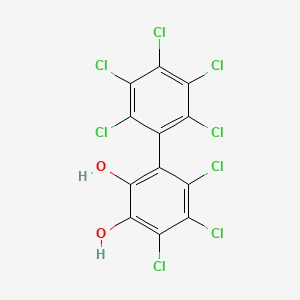

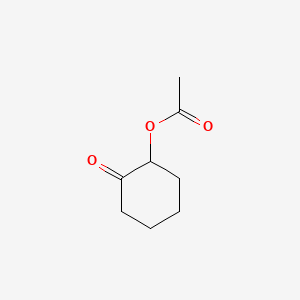
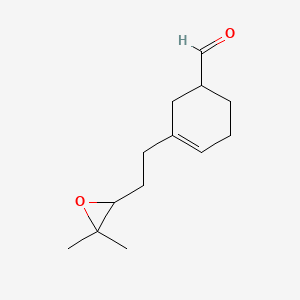
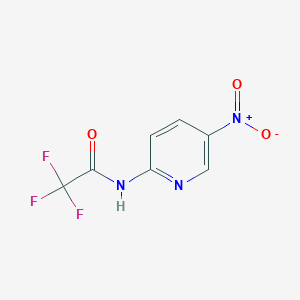
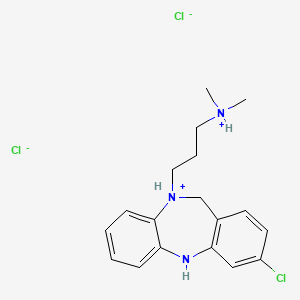
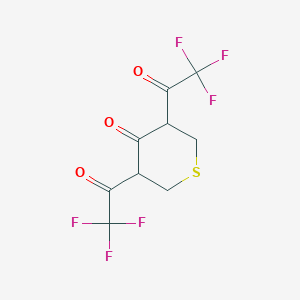
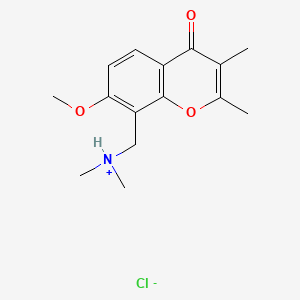
![5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15341697.png)
